Lipophilicity Tuning: Intermediate LogP Differentiation Among Analogs
The computed octanol–water partition coefficient (LogP) of 1-cyclohexyl-2-fluoropentan-1-one is 3.274, placing it at an intermediate position within a panel of structurally related C11 ketones bearing different α-substituents or ring systems . The 2-chloro analog (CAS 24251-76-1) is more lipophilic (LogP = 3.543), while the non-fluorinated parent 1-cyclohexylpentan-1-one (CAS 5445-35-2) has a reported LogP of 3.326, and the phenyl-substituted isostere 1-phenyl-2-fluoropentan-1-one (CAS 29114-66-7) is less lipophilic (LogP = 3.199) [1][2]. The shorter-chain fluoro homolog 1-cyclohexyl-2-fluoroethanone (CAS 768-04-7) has a substantially lower LogP of approximately 2.1–2.4, underscoring the influence of alkyl chain length on the overall LogP of α-fluoroketones [3]. This intermediate lipophilicity window of ~3.2–3.3 is often considered the 'sweet spot' for balancing passive membrane permeability with aqueous solubility in drug-like molecules.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP / XLogP / ACD LogP) |
|---|---|
| Target Compound Data | LogP = 3.274 (ChemSrc); LogP = 3.274 (LookChem) |
| Comparator Or Baseline | 2-Chloro analog: LogP = 3.543; Non-fluorinated analog: LogP = 3.326; Phenyl analog: LogP = 3.199; 1-Cyclohexyl-2-fluoroethanone: LogP = 2.105–2.4 |
| Quantified Difference | Target is 0.27 log units less lipophilic than chloro analog; 0.052 log units less lipophilic than non-fluorinated analog; 0.075 log units more lipophilic than phenyl analog; ~0.9–1.2 log units more lipophilic than the shorter-chain fluoroethanone homolog |
| Conditions | Computed LogP values from multiple authoritative databases (ChemSrc, LookChem, ChemSpider, Molbase) using XLogP3, ACD/LogP, or comparable algorithms; no single standardized measurement condition |
Why This Matters
For procurement in a medicinal chemistry program optimizing ADME properties, the intermediate LogP of 1-cyclohexyl-2-fluoropentan-1-one provides a distinct lipophilicity anchor that neither the more lipophilic chloro/non-fluorinated analogs nor the less lipophilic phenyl/short-chain analogs can replicate, directly affecting membrane permeability predictions and formulation strategy.
- [1] yybyy.com. 1-Cyclohexylpentan-1-one, CAS 5445-35-2. LogP = 3.326. https://www.yybyy.com/5445-35-2.html View Source
- [2] Molbase. 4'-Fluorovalerophenone (1-phenyl-2-fluoropentan-1-one), CAS 29114-66-7. LogP = 3.1986. https://qiye.molbase.cn/29114-66-7.html View Source
- [3] yybyy.com. 1-Cyclohexyl-2-fluoroethanone, CAS 768-04-7. LogP = 2.1053. https://www.yybyy.com/768-04-7.html View Source
